2-Chloro-N4-methylpyridine-3,4-diamine
Overview
Description
2-Chloro-N4-methylpyridine-3,4-diamine is a chemical compound with the molecular formula C6H8ClN3 . It has a molecular weight of 157.6 .
Synthesis Analysis
The synthesis of 2-Chloro-N4-methylpyridine-3,4-diamine involves a reaction with chloric acid and tin (II) chloride in water at 90°C for 3 hours . The reaction is performed under reflux conditions .Molecular Structure Analysis
The InChI code for 2-Chloro-N4-methylpyridine-3,4-diamine is 1S/C6H8ClN3/c1-9-4-2-3-10-6(7)5(4)8/h2-3H,8H2,1H3,(H,9,10) .Chemical Reactions Analysis
2-Chloro-4-methylpyridine, a related compound, reacts with 3,5-bis (trifluoromethyl)phenylboronic acid to form 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine by a palladium-catalyzed cross-coupling reaction .Physical And Chemical Properties Analysis
2-Chloro-N4-methylpyridine-3,4-diamine is a solid at room temperature . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.22 .Scientific Research Applications
Nitration and Cyclization Processes
- 2-Chloro-N4-methylpyridine-3,4-diamine undergoes nitration and cyclization to form 4-chloro-1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxide derivatives. This transformation occurs with excess nitric acid in concentrated sulfuric acid at 60°C, highlighting its utility in synthetic chemistry (Smolyar & Vasilechko, 2010).
Separation and Purification in Pharmaceutical and Agrochemical Industries
- This compound plays a role in the pharmaceutical and agrochemical industries, where it acts as an important intermediate. Studies have employed methods like extraction, distillation, and column chromatography for separating and purifying related compounds, emphasizing its significance in producing high-purity products (Su Li, 2005).
Structural and Electronic Analysis
- Investigations into the structural and electronic properties of related chloropyridines, including analyses of molecular structures, vibrational wavenumbers, electronic properties, and NMR chemical shifts, contribute to a deeper understanding of their chemical behavior. These studies are crucial for advancing the knowledge of these compounds in various scientific fields (Velraj, Soundharam, Sridevi, 2015).
Synthesis and Characterization in Organometallic Chemistry
- The compound finds application in the synthesis and characterization of zirconium and hafnium complexes. This demonstrates its role in organometallic chemistry, contributing to the development of new materials and catalysts (Tonzetich, Schrock, Hock, Müller, 2005).
Microreaction Systems for Industrial Production
- The compound is crucial in the synthesis of nicotine insecticides like imidacloprid and acetamiprid. Microreaction systems employed in its synthesis contribute to increased safety and efficiency in industrial production (Sang, Huang, Xu, 2020).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-N-methylpyridine-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-9-4-2-3-10-6(7)5(4)8/h2-3H,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOHMGUEAHHTKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358775 | |
Record name | 2-Chloro-N4-methylpyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N4-methylpyridine-3,4-diamine | |
CAS RN |
50432-67-2 | |
Record name | 2-Chloro-N4-methylpyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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